Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a thiazole moiety, and a benzamido group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with various enzymes and receptors . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the action of thiazole derivatives can vary widely, depending on their specific targets and mode of action. Thiazoles have been found to exhibit a wide range of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Final Coupling: The final step involves coupling the thiazole and benzamido-thiophene intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiophene and thiazole derivatives.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive moieties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but lacks the thiazole and benzamido groups.
Thiazole derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share the thiazole moiety.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring.
Uniqueness
Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is unique due to the combination of the thiazole, benzamido, and thiophene moieties in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-21-15(20)13-12(6-8-23-13)18-14(19)10-2-4-11(5-3-10)22-16-17-7-9-24-16/h2-9H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKQEMEFGUCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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